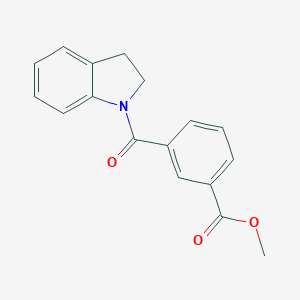![molecular formula C21H23ClN2O3 B250496 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide, also known as CCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CCMB is a derivative of N-(2-methoxybenzoyl)-N'-(4-chlorocyclohexyl) thiourea, which has been reported to exhibit antitumor and antiviral activities.
Applications De Recherche Scientifique
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide induces apoptosis in cancer cells by activating the caspase pathway. 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mécanisme D'action
The mechanism of action of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells. This disruption leads to the activation of the caspase pathway, which ultimately results in apoptosis. 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has also been reported to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has also been shown to disrupt the microtubule network in cells, which leads to cell death. In addition, 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has been reported to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide in lab experiments is its potent antitumor and antiviral activities. 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has been shown to exhibit activity against a wide range of cancer cell lines and viruses. However, one limitation of using 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide. One direction is to investigate the potential of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide as a therapeutic agent for cancer and viral infections. Another direction is to explore the structure-activity relationship of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide to identify more potent derivatives. Finally, it would be interesting to investigate the potential of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide as a tool compound for studying microtubule dynamics in cells.
Méthodes De Synthèse
The synthesis of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide involves the reaction between N-(2-methoxybenzoyl)-N'-(4-chlorocyclohexyl) thiourea and 2-chlorobenzoyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyclohexylamine to obtain 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide. The yield of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide obtained through this method is reported to be around 70%.
Propriétés
Formule moléculaire |
C21H23ClN2O3 |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-19-10-6-5-9-16(19)20(25)24-15-11-12-18(22)17(13-15)21(26)23-14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
DPTDONDCCMYUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)

![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)